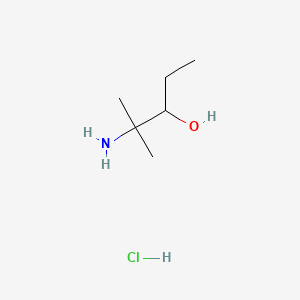
2-Amino-2-methylpentan-3-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methylpentan-3-olhydrochloride is a chemical compound with the molecular formula C6H15NO·HCl. It is a derivative of pentanol and contains both an amino group and a hydroxyl group, making it an important compound in various chemical reactions and applications. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpentan-3-olhydrochloride typically involves the reaction of 2-methyl-2-pentanol with ammonia in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and distillation, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methylpentan-3-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-amino-2-methylpentan-3-one or 2-amino-2-methylpentanal.
Reduction: Formation of 2-amino-2-methylpentan-3-amine.
Substitution: Formation of 2-amino-2-methylpentan-3-chloride or 2-amino-2-methylpentan-3-bromide.
Scientific Research Applications
2-Amino-2-methylpentan-3-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-methylpentan-3-olhydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl group can participate in nucleophilic reactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpentanoic acid: A branched-chain amino acid with similar structural features.
2-Amino-3-methylpentan-1-ol: Another derivative of pentanol with an amino group.
Uniqueness
2-Amino-2-methylpentan-3-olhydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the same carbon atom, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in various research and industrial applications.
Properties
Molecular Formula |
C6H16ClNO |
|---|---|
Molecular Weight |
153.65 g/mol |
IUPAC Name |
2-amino-2-methylpentan-3-ol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-5(8)6(2,3)7;/h5,8H,4,7H2,1-3H3;1H |
InChI Key |
VHDNWNLPIYSXKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)N)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


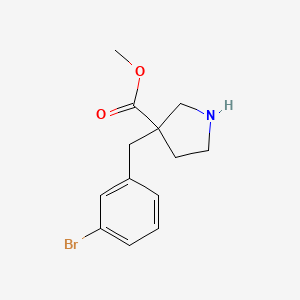
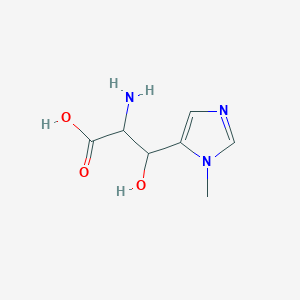
![2-((1S,2S,4R)-Bicyclo[2.2.1]hept-5-en-2-yl)ethan-1-amine](/img/structure/B13551564.png)
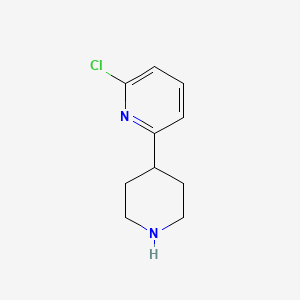
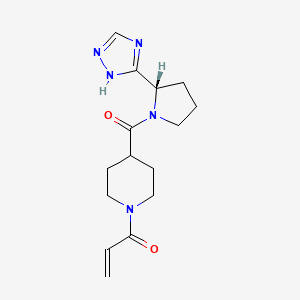
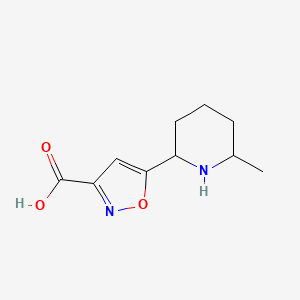
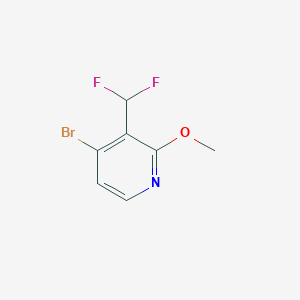

![tert-butyl N-[(2-hydroxy-5-methylphenyl)methyl]carbamate](/img/structure/B13551587.png)


![Methyl 4-amino-3-(imidazo[1,2-a]pyridin-2-yl)butanoate](/img/structure/B13551615.png)


